Cas no 110101-22-9 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-)
110101-22-9 structure
Product Name:D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-
Numéro CAS:110101-22-9
Le MF:C22H38N2O16
Mégawatts:586.5409283638
CID:166230
PubChem ID:3082546
Update Time:2025-04-19
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- Propriétés chimiques et physiques
Nom et identifiant
-
- desialylated human Cad antigenic determinant
- D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®
- N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamid
- 2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1->4)-[beta-D-galactopyranosyl-(1->3)]-2-(acetylamino)-2-deoxy-D-galactose
- 3)-2-(acetylamino)-2-deoxy
- 3)-2-(acetylamino)-2-deoxy-
- 4)-O-b-D-galactopyranosyl-(1®
- D-Galactose, O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-3)-2-(acetylamino)-2-deoxy-
- DS-Cad
- O-(2-Acetamido-2-deoxygalactopyranosyl)(1-4)-O-galactopyranosyl(1-3)-2-acetamido-2-deoxygalactopyranose
- DTXSID80149143
- 110101-22-9
- N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-
-
- Piscine à noyau: 1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
- La clé Inchi: ASGUPKXCDOJNJC-IHQAUTJNSA-N
- Sourire: O([C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(C)=O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)NC(C)=O
Propriétés calculées
- Qualité précise: 586.222
- Masse isotopique unique: 586.222
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 11
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 13
- Complexité: 837
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 14
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -6.6
- Surface topologique des pôles: 294Ų
Propriétés expérimentales
- Dense: 1.6
- Point d'ébullition: 1091.6°C at 760 mmHg
- Point d'éclair: 614°C
- Indice de réfraction: 1.617
D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy- Littérature connexe
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
110101-22-9 (D-Galactose,O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®3)-2-(acetylamino)-2-deoxy-) Produits connexes
- 38864-21-0(N,N',N''-Triacetylchitotriose)
- 13007-32-4(Lacto-N-neotetraose)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot